8-Ethyltheophylline

Description

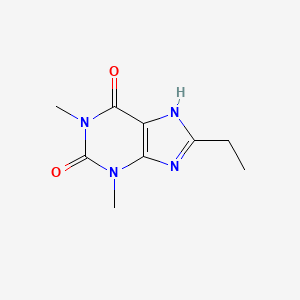

Structure

3D Structure

Properties

IUPAC Name |

8-ethyl-1,3-dimethyl-7H-purine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N4O2/c1-4-5-10-6-7(11-5)12(2)9(15)13(3)8(6)14/h4H2,1-3H3,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTJSVELYMZTQJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC2=C(N1)C(=O)N(C(=O)N2C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10206410 | |

| Record name | 8-Ethyltheophylline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10206410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5770-28-5 | |

| Record name | 8-Ethyl-3,9-dihydro-1,3-dimethyl-1H-purine-2,6-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5770-28-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Ethyltheophylline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005770285 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-Ethyltheophylline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14294 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 8-Ethyltheophylline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10206410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization

Design Principles for Structural Modification

The design of novel 8-Ethyltheophylline derivatives often leverages established principles in medicinal chemistry and synthetic organic chemistry. Key strategies include:

Hybrid Molecule Synthesis: A prominent design principle involves creating hybrid molecules by conjugating theophylline (B1681296) scaffolds with other pharmacologically active moieties. For instance, xanthine-dopamine hybrid molecules have been synthesized, combining the xanthine (B1682287) core with dopamine (B1211576) fragments. This approach aims to develop multitarget agents for complex conditions, such as neurodegenerative diseases, by simultaneously engaging multiple biological pathways or receptors. mdpi.com

Substitution at the C8 Position: The C8 position of the xanthine ring is a common site for chemical modification. The synthesis of 7-ethyl-8-hydrazinotheophylline serves as a crucial intermediate, providing a reactive hydrazine (B178648) group at the C8 position. This functional group is amenable to further derivatization, enabling the introduction of various substituents. researchgate.netresearchgate.net

Introduction of Carbohydrate Moieties: A significant synthetic route involves the condensation of 7-ethyl-8-hydrazinotheophylline with various sugars, such as D-glucose and D-galactose. This process yields theophylline sugar hydrazones, effectively attaching carbohydrate structures to the xanthine core. Such modifications can influence water solubility, bioavailability, and introduce new binding interactions for biological targets. researchgate.netresearchgate.net

Halogenation for Further Derivatization: The conversion of theophylline sugar hydrazones into 8-bromo-7-ethyltheophylline is a key step that introduces a reactive halogen atom at the C8 position. This halogen serves as a versatile handle for subsequent synthetic transformations, including cross-coupling reactions (e.g., Suzuki, Sonogashira couplings), which allow for the construction of more complex molecular architectures. researchgate.net

Alkyl Chain Modification: Research into xanthine derivatives has shown that altering the length and nature of alkyl chains, particularly at positions like N7, can significantly impact their affinity and selectivity for biological targets, such as adenosine (B11128) receptors. This principle guides the design of analogs with tailored receptor interaction profiles. mdpi.com

Characterization of Novel Derivatives for Research Applications

The rigorous characterization of synthesized derivatives is essential to confirm their structure, purity, and suitability for research purposes. A combination of spectroscopic and analytical techniques is routinely employed:

Spectroscopic Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is indispensable for structural elucidation. It provides detailed information about the chemical environment of protons within the molecule, including their chemical shifts, spin-spin coupling patterns, and integration values. For this compound, ¹H NMR data typically reveals signals corresponding to the ethyl group and the methyl groups on the xanthine ring. clockss.org

Infrared (IR) Spectroscopy: IR spectroscopy is utilized to identify characteristic functional groups present in the synthesized compounds. Absorption bands corresponding to carbonyl groups (C=O), N-H stretching, and aromatic ring vibrations are typically observed, helping to confirm the presence of key structural features. researchgate.netresearchgate.netclockss.org

Mass Spectrometry (MS): Mass spectrometry, including techniques like Electron Ionization (EI-MS) and Fast Atom Bombardment (FAB-MS), is crucial for determining the molecular weight of the synthesized derivatives. The fragmentation patterns observed in MS spectra provide further insights into the molecular structure and aid in confirming the identity of the compounds. researchgate.netresearchgate.netclockss.org

Elemental Analysis: This fundamental analytical technique is used to determine the elemental composition (carbon, hydrogen, and nitrogen) of the synthesized compounds. The experimentally determined percentages are compared with theoretically calculated values to confirm the empirical formula and assess the purity of the derivative. mdpi.comresearchgate.netresearchgate.net

Melting Point Determination: The melting point of a crystalline solid is a characteristic physical property that serves as an indicator of purity. A sharp melting point within a narrow range suggests a pure compound, while a broad melting range may indicate the presence of impurities. clockss.org

Biological Activity Profiling: For derivatives intended for biological research, characterization often extends to evaluating their interactions with specific biological targets. This can include determining binding affinities to receptors, such as adenosine receptors (A₁AR and A₂AAR), by measuring inhibition constants (Kᵢ values). Such data is vital for understanding structure-activity relationships (SAR) and guiding further compound optimization. mdpi.com

Compound List

Ligand-Receptor Interactions and Binding Kinetics

Xanthine (B1682287) derivatives are known to interact with adenosine (B11128) receptors, a family of G protein-coupled receptors that play critical roles in various physiological processes.

Ethyltheophylline, as a xanthine derivative, is associated with adenosine receptor antagonism. This class of compounds typically acts by blocking the binding of the endogenous ligand, adenosine, to its receptors.

Adenosine Receptor Antagonism (A1, A2A, A2B, A3)

Allosteric Modulation InvestigationsNo information was found in the reviewed literature regarding the potential of this compound to act as an allosteric modulator at any of the adenosine receptor subtypes. While some xanthine derivatives have been explored for allosteric properties, specific investigations into this compound's modulatory effects were not identified.

Phosphodiesterases (PDEs) are enzymes responsible for the hydrolysis of cyclic nucleotides like cyclic adenosine monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). Xanthine derivatives, notably theophylline, are recognized as non-selective inhibitors of PDEs.

Preclinical Pharmacological Investigations in Research Models

In Vitro Pharmacological Characterization

In vitro studies are fundamental in determining the pharmacological profile of a compound by examining its effects on isolated biological components.

Functional assays on isolated tissues and organs are critical for understanding the physiological effect of a new chemical entity. These experiments involve suspending a piece of tissue, such as smooth muscle from the airways or blood vessels, in an organ bath containing a physiological salt solution. The tissue's contractile or relaxation responses to the compound are then measured. For a compound like 8-Ethyltheophylline, which is a derivative of theophylline (B1681296), it would be expected to exhibit effects on smooth muscle tone.

Table 1: Representative Data from Functional Assays on Isolated Tissues

| Tissue Preparation | Agonist | This compound Concentration | Response |

| Guinea Pig Trachea | Histamine (B1213489) | 1 µM | % Relaxation |

| Guinea Pig Trachea | Histamine | 10 µM | % Relaxation |

| Rat Aorta | Phenylephrine | 1 µM | % Relaxation |

| Rat Aorta | Phenylephrine | 10 µM | % Relaxation |

| Rabbit Ileum | Acetylcholine (B1216132) | 1 µM | % Inhibition of Contraction |

| Rabbit Ileum | Acetylcholine | 10 µM | % Inhibition of Contraction |

Note: The data in this table is hypothetical and for illustrative purposes only, as specific experimental results for this compound were not available.

Cell-based assays are instrumental in dissecting the molecular mechanisms underlying a compound's pharmacological effects. nih.gov These assays can provide insights into how a substance interacts with cellular targets and signaling pathways. nuvisan.comnews-medical.net For this compound, investigations would likely focus on its potential to act as a phosphodiesterase (PDE) inhibitor or an adenosine (B11128) receptor antagonist, similar to other xanthine (B1682287) derivatives. Assays could include measuring intracellular cyclic AMP (cAMP) levels in response to the compound or assessing its ability to displace radiolabeled ligands from adenosine receptors.

Table 2: Illustrative Data from Mechanistic Cell-Based Assays

| Assay Type | Cell Line | Parameter Measured | This compound Concentration | Result |

| PDE Inhibition Assay | HEK293 | cAMP levels | 10 µM | Fold Increase in cAMP |

| Adenosine Receptor Binding | CHO-A1 | Radioligand Displacement | 1 µM | % Inhibition of Binding |

| Reporter Gene Assay | HeLa | CREB-Luciferase Activity | 5 µM | Fold Change in Luciferase |

Note: The data in this table is hypothetical and for illustrative purposes only, as specific experimental results for this compound were not available.

Establishing a concentration-response relationship is a cornerstone of pharmacological characterization. msdmanuals.commerckmanuals.com This involves exposing a biological system, such as an isolated tissue or a cell culture, to a range of concentrations of the compound and measuring the resulting effect. nih.gov From this data, key parameters like the EC50 (the concentration that produces 50% of the maximal response) can be determined, which provides a measure of the compound's potency.

Ex Vivo Pharmacological Studies

Ex vivo studies bridge the gap between in vitro and in vivo research by using tissues from an animal that has been previously treated with the compound. nih.gov

For ex vivo studies of this compound, an animal would be administered the compound, and after a specified time, tissues of interest (e.g., lungs, heart, or brain) would be harvested. These tissues would then be prepared for functional or biochemical analysis. For instance, tracheal rings could be isolated to assess their reactivity to contractile agents, or brain tissue could be homogenized to measure neurotransmitter levels.

The primary goal of these ex vivo experiments is to determine if the administration of this compound has altered the physiological or biochemical properties of the tissues. For example, if the compound is a bronchodilator, tracheal tissues from a treated animal might show a reduced contractile response to stimuli like acetylcholine or histamine compared to tissues from a control animal.

Animal Model Studies for Mechanistic Insights

Detailed mechanistic studies on this compound in various animal models are not extensively documented in publicly accessible scientific literature. The following sections reflect the current state of available research for each specified physiological system.

Specific mechanistic studies on the in vivo effects of this compound on the central nervous system in rodent models are not well-described in the current body of scientific literature. Generally, xanthine derivatives are known to be CNS stimulants, primarily through antagonism of adenosine receptors. For instance, studies on other 8-substituted theophylline derivatives have explored their effects on motor activity and interactions with other CNS-active drugs in mice. However, dedicated research elucidating the specific neurochemical pathways and receptor interactions modulated by this compound is lacking.

Preclinical data specifically detailing the mechanistic modulation of the cardiovascular system by this compound in animal models is scarce. The parent compound, theophylline, is known to exert cardiovascular effects, including increased heart rate and force of contraction, which are attributed to both phosphodiesterase (PDE) inhibition and adenosine receptor antagonism. Studies on other 8-substituted xanthines, such as 8-(p-sulfophenyl)theophylline, have demonstrated antagonism of adenosine-induced hypotension and bradycardia. nih.gov Without direct experimental data, the specific cardiovascular profile of this compound remains to be fully characterized.

Direct preclinical investigations into the immunomodulatory activities of this compound are not extensively reported. Theophylline has been shown to possess anti-inflammatory and immunomodulatory effects, potentially through the inhibition of PDE and subsequent modulation of inflammatory cell activity, including T-lymphocytes and macrophages. nih.gov Some research suggests that the immunomodulatory effects of theophylline may be independent of adenosine receptor antagonism. nih.gov The specific impact of the 8-ethyl substitution on these immunomodulatory properties has not been sufficiently elucidated in preclinical models.

The primary mechanism of action for xanthine derivatives involves the antagonism of adenosine receptors and the inhibition of phosphodiesterase (PDE) enzymes. nih.gov Theophylline, for example, is a non-selective antagonist of adenosine A1 and A2 receptors and a non-selective PDE inhibitor. nih.gov It is hypothesized that 8-substituted theophyllines, including this compound, also interact with these systems. However, the specific binding affinities and inhibitory concentrations of this compound for various adenosine receptor subtypes and PDE isoenzymes have not been extensively characterized in preclinical models. In vitro studies on various 8-substituted theophyllines have demonstrated a range of potencies and selectivities for these targets, but in vivo data for the ethyl derivative is limited. nih.gov

Metabolism and Biotransformation Pathways

Biotransformation in Preclinical Animal Models

Enzymatic Reaction Kinetics in Vivo (animal models)

There is a notable absence of published studies detailing the in vivo enzymatic reaction kinetics of 8-Ethyltheophylline in animal models. Research on the metabolism of theophylline (B1681296) and its analogues in various animal species, such as rats, has established that the biotransformation of these compounds is complex and involves multiple enzymatic pathways, primarily mediated by cytochrome P450 (CYP) enzymes in the liver. For theophylline, key metabolic routes include demethylation and 8-hydroxylation. However, specific kinetic parameters—such as the Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax)—for the enzymatic reactions involving this compound in any animal model have not been reported.

General knowledge of xanthine (B1682287) metabolism suggests that the ethyl group at the 8-position would likely undergo oxidative metabolism. However, without specific studies on this compound, any discussion on its enzymatic reaction kinetics in vivo would be speculative.

Role of Metabolites in Biological Activity

Similarly, there is a lack of information regarding the metabolites of this compound and their corresponding biological activities. The metabolic fate of the 8-ethyl substituent has not been characterized, and consequently, the resulting metabolites have not been identified. For the parent compound, theophylline, metabolites such as 1,3-dimethyluric acid, 1-methylxanthine, and 3-methylxanthine (B41622) are known to have significantly less pharmacological activity than theophylline itself.

Advanced Analytical Methodologies for Research Applications

Spectroscopic and Spectrometric Characterization Methods6.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural ElucidationWhile general references to NMR for 8-substituted theophyllines exist, specific ¹H and ¹³C NMR data and structural elucidation for 8-Ethyltheophylline are not available.orientjchem.orgderpharmachemica.com

High-Resolution Mass Spectrometry for Precise Mass Determination

High-Resolution Mass Spectrometry (HRMS) stands as a powerful analytical tool in research applications for the unequivocal identification and structural elucidation of compounds by providing a highly accurate mass measurement. Unlike nominal mass measurements obtained from standard mass spectrometers, HRMS instruments, such as Time-of-Flight (TOF), Orbitrap, and Fourier-Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometers, can determine the mass of an ion with exceptional precision, typically to within a few parts per million (ppm). This high mass accuracy allows for the determination of the elemental composition of a molecule with a high degree of confidence.

For this compound, the precise mass determination via HRMS is instrumental in distinguishing it from other isomeric or isobaric compounds that may be present in complex biological matrices. The theoretical exact mass of the protonated molecule of this compound ([M+H]⁺) can be calculated based on its elemental formula (C₉H₁₂N₄O₂). By comparing the experimentally measured mass to the theoretical mass, a mass error can be calculated, which serves as a key parameter for confident identification. A low mass error, typically below 5 ppm, strongly supports the proposed elemental composition.

The application of HRMS in the analysis of this compound offers significant advantages in preclinical research. It facilitates metabolite identification by providing accurate mass measurements of potential biotransformation products. This precision allows researchers to propose elemental formulas for unknown metabolites, thereby narrowing down the possibilities for their structures. Furthermore, in targeted quantitative studies, the high resolution of HRMS can enhance selectivity by separating the analyte signal from background interferences, leading to more accurate and reliable quantification.

Table 1: Theoretical vs. Experimental Mass Determination of this compound by HRMS

| Parameter | Value |

| Compound | This compound |

| Formula | C₉H₁₂N₄O₂ |

| Adduct | [M+H]⁺ |

| Theoretical Exact Mass | 209.1033 |

| Exemplary Experimental Mass | 209.1030 |

| Mass Error (ppm) | -1.43 |

| Instrumentation Example | Quadrupole Time-of-Flight (Q-TOF) MS |

This table presents hypothetical data for illustrative purposes, based on typical performance of HRMS instrumentation.

Bioanalytical Method Validation for Preclinical Research Samples

The validation of bioanalytical methods is a critical regulatory requirement for the quantitative analysis of drugs and their metabolites in biological matrices. bioanalysis-zone.com This process ensures that the developed analytical method is reliable, reproducible, and suitable for its intended purpose in preclinical research. japsonline.com The validation encompasses a series of experiments designed to evaluate the performance characteristics of the method, including its sensitivity, selectivity, linearity, accuracy, precision, and the stability of the analyte in the biological matrix under various conditions. japsonline.com For this compound, a robust and fully validated bioanalytical method, typically employing liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), is essential for obtaining accurate pharmacokinetic and toxicokinetic data from preclinical studies. nih.govnih.gov

The validation process follows established guidelines from regulatory agencies, which provide a framework for the experimental design and the acceptance criteria for each validation parameter. wum.edu.pl The goal is to demonstrate that the method can consistently and accurately measure the concentration of this compound in the specific biological matrix (e.g., plasma, urine, tissue homogenates) used in the preclinical studies.

Validation of Sensitivity, Selectivity, and Linearity

Sensitivity of a bioanalytical method is defined by the Lower Limit of Quantification (LLOQ), which is the lowest concentration of the analyte on the calibration curve that can be quantitatively determined with acceptable precision and accuracy. nih.gov For this compound, achieving a low LLOQ is crucial for accurately characterizing its concentration-time profile, especially during the terminal elimination phase.

Selectivity is the ability of the analytical method to differentiate and quantify the analyte in the presence of other components in the sample, such as endogenous matrix components, metabolites, and co-administered drugs. japsonline.com In the context of this compound analysis, selectivity is typically assessed by analyzing blank matrix samples from multiple sources to ensure that no interfering peaks are observed at the retention time of the analyte and its internal standard.

Linearity of a bioanalytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. A calibration curve is generated by plotting the instrument response versus the known concentrations of the analyte. The linearity is evaluated by the correlation coefficient (r²) of the calibration curve, which should ideally be close to 1.000. nih.gov

Table 2: Representative Linearity and Sensitivity Parameters for this compound Analysis by LC-MS/MS

| Parameter | Acceptance Criteria | Typical Result for this compound |

| Calibration Curve Range | Defined range appropriate for expected concentrations | 1 - 1000 ng/mL |

| Regression Model | Weighted linear regression (e.g., 1/x or 1/x²) | 1/x² |

| Correlation Coefficient (r²) | ≥ 0.99 | > 0.995 |

| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 5; Precision ≤ 20%; Accuracy ± 20% | 1 ng/mL |

| Selectivity | No significant interference at the retention time of the analyte and IS | Complies |

This table presents typical data based on published methods for similar xanthine (B1682287) derivatives. nih.govnih.gov

Assessment of Precision and Accuracy in Biological Matrices

Precision of a bioanalytical method describes the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the coefficient of variation (%CV). Precision is evaluated at two levels: intra-day precision (repeatability) and inter-day precision (intermediate precision).

Accuracy of a bioanalytical method is the closeness of the mean test results obtained by the method to the true concentration of the analyte. It is expressed as the percentage of the nominal concentration. Accuracy is determined by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) and comparing the measured concentrations to the nominal values. nih.gov

For this compound, both precision and accuracy are assessed by analyzing replicate QC samples in the biological matrix of interest on different days. The acceptance criteria for precision and accuracy are typically within ±15% (±20% for the LLOQ). nih.govnih.gov

Table 3: Summary of Precision and Accuracy Data for this compound in a Preclinical Matrix

| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

| Low | 3 | 5.2 | 103.5 | 6.8 | 101.2 |

| Medium | 100 | 3.8 | 98.7 | 4.5 | 99.5 |

| High | 800 | 2.5 | 101.1 | 3.1 | 100.8 |

This table presents illustrative data reflecting typical performance for LC-MS/MS methods for related compounds. nih.govnih.gov

Stability Considerations for Research Sample Analysis

The stability of the analyte in the biological matrix is a critical aspect of bioanalytical method validation, as it ensures that the measured concentration reflects the true concentration at the time of sample collection. au.dk For this compound, stability must be evaluated under various conditions that mimic the handling and storage of preclinical research samples. This includes short-term stability at room temperature, long-term stability under frozen conditions, and the stability after multiple freeze-thaw cycles. nih.gov The stability of processed samples in the autosampler is also assessed.

Stability is determined by analyzing stored QC samples against a freshly prepared calibration curve and comparing the results to the nominal concentrations. The mean concentration of the stability samples should be within ±15% of the nominal concentration. nih.gov

Table 4: Stability of this compound in Preclinical Research Samples

| Stability Condition | Duration | Temperature | Acceptance Criteria (% Deviation) | Result |

| Short-Term (Bench-Top) | 24 hours | Room Temperature | ± 15% | Stable |

| Long-Term | 90 days | -80 °C | ± 15% | Stable |

| Freeze-Thaw Cycles | 3 cycles | -80 °C to Room Temp. | ± 15% | Stable |

| Autosampler Stability | 48 hours | 4 °C | ± 15% | Stable |

This table provides representative stability data for a xanthine derivative in a biological matrix. nih.govau.dknih.gov

Structure Activity Relationship Sar and Computational Studies

Systematic Structure-Activity Relationship (SAR) Investigations

Systematic SAR investigations have been crucial in elucidating how the molecular architecture of xanthine (B1682287) derivatives, including 8-Ethyltheophylline, dictates their biological function. The size, lipophilicity, and electronic nature of the substituent at the C8 position are critical determinants of receptor affinity and functional activity.

The primary molecular targets for many xanthine derivatives are the adenosine (B11128) receptors (A₁, A₂ₐ, A₂ₑ, and A₃). Theophylline (B1681296) itself is a non-selective antagonist with micromolar affinity for these receptors. SAR studies have consistently shown that introducing a substituent at the C8 position can dramatically increase binding affinity, particularly for the A₁ adenosine receptor. nih.gov

Early research established that replacing the hydrogen at the C8 position with various alkyl or aryl groups leads to a significant enhancement in potency. For instance, the addition of a phenyl group at the 8-position, creating 8-phenyltheophylline, increases affinity for the A₁ receptor by approximately 1,000-fold compared to theophylline. pnas.org Further optimization, which also involves modifying the N1 and N3 substituents (e.g., replacing methyl with propyl groups), has led to the development of exceptionally potent and selective antagonists. A prime example is 8-Cyclopentyl-1,3-dipropylxanthine (DPCPX), which exhibits a Kᵢ value of 0.45 nM at the A₁ receptor, demonstrating over 700-fold selectivity for A₁ over A₂ receptors. nih.govd-nb.info

The ethyl group in this compound is a small alkyl substituent. While larger, more lipophilic groups like cyclopentyl or phenyl tend to confer the highest affinity, the presence of an alkyl group at C8 is still expected to enhance affinity compared to the unsubstituted theophylline. The increase in potency is generally additive with modifications at the N1 and N3 positions. pnas.org For example, 1,3-dipropyl substitutions are known to enhance potency almost 20-fold compared to the 1,3-dimethyl arrangement of theophylline. pnas.org

| Compound | N1 and N3 Substituents | C8 Substituent | A₁ Receptor Affinity (Kᵢ, nM) |

|---|---|---|---|

| Theophylline | 1,3-Dimethyl | -H | 1,600 pnas.org |

| 8-Phenyltheophylline | 1,3-Dimethyl | -Phenyl | 1.2 pnas.org |

| 8-Cyclopentyl-1,3-dipropylxanthine (DPCPX) | 1,3-Dipropyl | -Cyclopentyl | 0.45 nih.gov |

Beyond receptor binding, the nature of the C8 substituent profoundly influences the functional activity of theophylline analogues. One of the classic activities of theophylline is bronchodilation, which is mediated by both adenosine receptor antagonism and inhibition of phosphodiesterase (PDE) enzymes. nih.gov

Preclinical studies evaluating the bronchodilator effects of novel 8-substituted theophylline derivatives have provided valuable SAR insights. In one such study, a series of 8-anilide theophylline derivatives were synthesized and evaluated for their ability to protect against acetylcholine-induced bronchospasm in guinea pigs. nih.gov The results indicated that the substitution pattern on the anilide ring at the C8 position significantly impacted the bronchodilator activity. For example, compounds with electron-withdrawing groups (like -Cl or -NO₂) on the phenyl ring attached to the C8 position showed significant anti-bronchoconstrictive activity, in some cases comparable to the standard drug aminophylline. nih.gov

This demonstrates that the electronic and steric properties of the C8-substituent are critical for functional outcomes. While specific data for this compound in such functional assays is limited in readily available literature, the general principle holds that modifications at this site are a viable strategy for modulating in vitro and preclinical efficacy. The activity of these compounds is often a multifactorial outcome of their affinity for different adenosine receptor subtypes and their inhibitory profile against various PDE isoenzymes. mdpi.com

| Compound | C8-Substituent | % Protection against Acetylcholine-Induced Bronchospasm |

|---|---|---|

| Aminophylline (Standard) | N/A | 70.15% |

| Derivative 1 | -NH-CO-C₆H₅ | 62.45% |

| Derivative 2 | -NH-CO-C₆H₄(p-Cl) | 68.21% |

| Derivative 3 | -NH-CO-C₆H₄(p-NO₂) | 69.57% |

The knowledge accumulated from decades of SAR studies on the xanthine scaffold has enabled the rational design of highly potent and selective ligands for specific molecular targets. The development of DPCPX as a selective A₁ adenosine receptor antagonist is a landmark achievement in this area. nih.govd-nb.info The design strategy combined two key SAR findings: the enhanced potency from 1,3-dipropyl substituents and the high affinity and selectivity conferred by an 8-cyclopentyl group. pnas.org

This approach has been extended to design selective antagonists for other adenosine receptor subtypes. For instance, by exploring different aryl and heterocyclic substitutions at the C8 position, researchers have successfully developed selective A₂ₐ and A₂ₑ receptor antagonists. mdpi.com The design process often involves creating a pharmacophore model based on the structural requirements for receptor binding and then synthesizing novel compounds that fit this model. This targeted approach is a powerful tool for developing new therapeutic agents and molecular probes to study the function of specific receptor subtypes. nih.govamanote.com The synthesis of xanthine derivatives targeting other enzymes, such as phosphodiesterase 9A (PDE9A), has also relied on SAR, identifying the C8 position as a key site for introducing substituents (like a phenyl group) to determine inhibition affinity. benthamdirect.comnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling represents a computational extension of traditional SAR studies, aiming to create a mathematical relationship between the chemical structures of a series of compounds and their biological activity. These models are valuable for predicting the activity of unsynthesized compounds and for providing deeper insight into the molecular properties that drive biological function.

For xanthine derivatives, QSAR models have been developed to predict various biological activities, including receptor binding affinity and enzyme inhibition. nih.govfrontiersin.org The process begins with a dataset of compounds with known activities. Various molecular descriptors are then calculated for each compound. Using statistical methods, such as Multiple Linear Regression (MLR), an equation is derived that best correlates the descriptors with the observed activity.

For example, a QSAR study might aim to predict the inhibitory effect of a series of amide derivatives on xanthine oxidase. nih.gov The resulting model would be an equation of the form:

Predicted Activity (e.g., -log(IC₅₀)) = c₀ + c₁(Descriptor₁) + c₂(Descriptor₂) + ...

where c represents the coefficients determined by the regression analysis. The statistical validity and predictive power of the model are assessed using parameters like the coefficient of determination (r²) and the cross-validated coefficient (q²). A robust QSAR model can then be used to screen virtual libraries of compounds and prioritize the synthesis of those predicted to have the highest activity. nih.gov

The selection of appropriate molecular descriptors is the most critical aspect of QSAR modeling. Descriptors are numerical values that quantify different aspects of a molecule's structure and properties. For xanthine derivatives, a wide range of descriptors have been employed, which can be broadly categorized as follows:

Constitutional Descriptors: These are the simplest descriptors, reflecting the basic composition of the molecule, such as molecular weight and atom counts.

Topological Descriptors: These describe the connectivity of atoms in the molecule, providing information about molecular size, shape, and branching.

Geometrical Descriptors: These are 3D descriptors that depend on the spatial coordinates of the atoms, such as molecular surface area and volume.

Electrostatic Descriptors: These relate to the charge distribution within the molecule. Examples include dipole moment and partial atomic charges.

Quantum Chemical Descriptors: Calculated using quantum mechanics, these descriptors provide information about the electronic properties of the molecule. Commonly used descriptors include the energy of the Highest Occupied Molecular Orbital (E-HOMO) and the Lowest Unoccupied Molecular Orbital (E-LUMO), which relate to the molecule's reactivity and ability to participate in charge-transfer interactions.

Hydrophobic Descriptors: The logarithm of the partition coefficient (LogP) is a classic descriptor used to quantify the lipophilicity of a molecule, which is often crucial for membrane permeability and receptor binding.

In many QSAR studies on xanthine-related compounds, a combination of these descriptor types is used to build a comprehensive and predictive model. nih.govfrontiersin.org

Validation and Applicability Domain of QSAR Models

Quantitative Structure-Activity Relationship (QSAR) models are instrumental in predicting the biological activity of compounds like this compound based on their physicochemical properties and structural features. The reliability of any QSAR model is contingent upon rigorous validation and a clear definition of its applicability domain (AD).

Model Validation: The predictive power of a QSAR model is assessed through internal and external validation techniques. Internal validation, often performed using methods like leave-one-out cross-validation (LOO-CV), measures the model's robustness. The cross-validation coefficient (q²) is a key metric; a q² value greater than 0.5 is generally considered indicative of a model with good predictive ability. researchgate.netnih.gov

External validation involves challenging the model with a set of compounds (a test set) that was not used in its development. The model's performance on this external set, measured by the predictive correlation coefficient (R²pred), is the ultimate test of its real-world predictive power. nih.gov For a QSAR model developed for a series of 8-substituted xanthine analogs, a high R²pred value would confirm its ability to accurately predict the activity of novel compounds like this compound, provided they fall within the model's domain. researchgate.net

Applicability Domain (AD): The AD defines the chemical space in which a QSAR model can make reliable predictions. This is crucial because predictions for compounds that are structurally very different from the training set are likely to be inaccurate. The AD can be defined based on the range of descriptor values in the training set, or by using more complex geometric or distance-based methods in the descriptor space. For a model focused on 8-substituted xanthines, the AD would be defined by the variation in properties of the C8-substituent, such as its size, lipophilicity, and electronic nature. This compound, with its small alkyl substituent, would likely fall well within the AD of a model trained on a diverse set of 8-substituted analogs.

| Parameter | Value | Description |

|---|---|---|

| R² (Coefficient of Determination) | 0.86 | Measures the goodness-of-fit for the training set. |

| q² (Cross-Validated R²) | 0.82 | Indicates the internal predictive ability of the model. |

| R²pred (External Validation R²) | 0.80 | Indicates the model's ability to predict the activity of an external test set. |

Molecular Modeling and Dynamics Simulations

Molecular modeling and simulations provide a dynamic, three-dimensional perspective on how this compound interacts with its biological targets.

Ligand-Protein Docking Studies for Binding Mode Prediction

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, elucidating the specific interactions that stabilize the complex. For this compound, docking studies are typically performed with its primary targets, such as the adenosine A1 and A2A receptors.

Studies on related 8-substituted xanthines reveal a conserved binding pattern. nih.gov The xanthine core typically forms key hydrogen bonds and π-π stacking interactions within the orthosteric binding pocket. For instance, in the adenosine A1 receptor, the xanthine scaffold often interacts with residues like Phenylalanine (Phe171) and Leucine (Leu250), while the substituent at the C8 position explores a more variable sub-pocket. The ethyl group of this compound is predicted to form favorable hydrophobic and van der Waals interactions within this pocket, contributing to its binding affinity. The specific nature of the C8 substituent is a critical determinant of both potency and selectivity for different adenosine receptor subtypes. nih.govresearchgate.netnih.gov

| Residue | Interaction Type | Predicted Role |

|---|---|---|

| Asn254 | Hydrogen Bond | Anchors the xanthine core. |

| Phe171 | π-π Stacking | Stabilizes the bicyclic ring system. |

| Leu250 | Hydrophobic | Interacts with the ethyl group at C8. |

| Ile274 | Hydrophobic | Forms part of the C8-substituent pocket. |

Molecular Dynamics Simulations of Compound-Receptor Complexes

While docking provides a static snapshot, molecular dynamics (MD) simulations offer insights into the dynamic behavior of the ligand-receptor complex over time. An MD simulation of the this compound-receptor complex, typically lasting for hundreds of nanoseconds, can assess the stability of the predicted binding pose. Key analyses include the calculation of the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms. A stable RMSD trajectory suggests that the ligand remains securely in the binding pocket. MD simulations also reveal the flexibility of different protein regions upon ligand binding and the role of water molecules in mediating interactions. nih.gov

Binding Free Energy Calculations

To quantify the binding affinity, methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are employed. nih.govacs.org These calculations estimate the free energy of binding (ΔG_bind) by combining molecular mechanics energy terms with continuum solvation models. The binding free energy is decomposed into contributions from van der Waals forces, electrostatic interactions, polar solvation energy, and nonpolar solvation energy. For a series of 8-substituted xanthines, MM/GBSA calculations can provide a theoretical ranking of their affinities that can be correlated with experimental data. nih.gov The negative ΔG_bind value for this compound would indicate a spontaneous and stable binding to its target receptor.

| Energy Component | Value (kcal/mol) | Contribution |

|---|---|---|

| ΔE_vdw (van der Waals) | -45.5 | Major favorable contribution from shape complementarity. |

| ΔE_ele (Electrostatic) | -20.1 | Favorable contribution from polar interactions. |

| ΔG_polar (Polar Solvation) | +38.4 | Unfavorable energy for desolvating polar groups. |

| ΔG_nonpolar (Nonpolar Solvation) | -5.2 | Favorable contribution from the hydrophobic effect. |

| ΔG_bind (Total Binding Free Energy) | -32.4 | Overall predicted binding affinity. |

Quantum Chemical Calculations

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are used to investigate the intrinsic electronic properties of this compound, which ultimately govern its reactivity and intermolecular interactions. researchgate.net

Electronic Structure Properties and Reactivity Prediction

DFT calculations can determine the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial parameter that relates to the chemical reactivity and kinetic stability of the molecule; a larger gap implies greater stability.

Furthermore, these calculations can generate a Molecular Electrostatic Potential (MEP) map. The MEP map illustrates the charge distribution across the molecule, highlighting regions that are electron-rich (negative potential, typically around oxygen and nitrogen atoms) and electron-poor (positive potential, typically around hydrogen atoms attached to heteroatoms). These regions are indicative of sites prone to electrophilic and nucleophilic attack, respectively, and are critical for understanding non-covalent interactions like hydrogen bonding. For this compound, the MEP would show negative potential around the carbonyl oxygens and the nitrogen atoms of the imidazole (B134444) ring, identifying them as key hydrogen bond acceptors in receptor binding.

| Property | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -6.28 eV | Relates to the electron-donating ability of the molecule. |

| LUMO Energy | -1.28 eV | Relates to the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | 5.00 eV | Indicates high chemical stability and low reactivity. |

| Dipole Moment | 3.5 Debye | Quantifies the overall polarity of the molecule. |

Conformational Analysis of this compound and Derivatives

The spatial arrangement of the 8-ethyl substituent relative to the theophylline core is a critical determinant of the molecule's interaction with its biological targets. Computational studies, employing methods such as molecular mechanics and quantum chemical calculations, have been instrumental in elucidating the conformational preferences of this compound and its derivatives. These analyses focus on the rotational barrier around the C8-C bond, which governs the orientation of the ethyl group.

The conformational landscape of this compound is primarily defined by the dihedral angle (τ) of the N7-C8-Cα-Cβ bond. Potential energy surface (PES) scans, which calculate the energy of the molecule at various fixed values of this dihedral angle, reveal the energetic favorability of different conformations. These calculations typically identify energy minima, corresponding to stable conformers, and energy maxima, representing transition states between these conformers.

Rotational Energy Profile

The rotation of the ethyl group at the C8 position is not entirely free and is hindered by steric interactions with the adjacent atoms of the xanthine ring system. The energy profile for this rotation is characterized by distinct minima and maxima. The stable conformers correspond to staggered arrangements where the methyl group of the ethyl substituent is positioned to minimize steric clash with the purine (B94841) ring. Conversely, the transition states represent eclipsed conformations where the methyl group is in closer proximity to the ring, leading to higher energy.

The following table summarizes the likely key conformational states and their characteristics based on generalized computational studies of alkyl-substituted heterocycles.

| Dihedral Angle (N7-C8-Cα-Cβ) | Conformation | Relative Energy (kcal/mol) | Characteristics |

| ~60° | Gauche | 0 | One of the stable, low-energy conformations. |

| ~180° | Anti | ~0.1 - 0.5 | A slightly higher energy, stable conformation. |

| ~300° (-60°) | Gauche | 0 | The other stable, low-energy conformation, enantiomeric to the ~60° conformer. |

| ~0°, ~120°, ~240° | Eclipsed | ~2 - 6 | High-energy transition states. |

Influence of Substituents

Future Directions and Emerging Research Avenues

Elucidation of Unexplored Mechanistic Pathways

While the general class of xanthine (B1682287) derivatives is known for its adenosine (B11128) receptor antagonist activity, the specific molecular targets and downstream signaling pathways influenced by 8-Ethyltheophylline remain areas ripe for detailed exploration. Future research should aim to identify novel biological targets and cellular processes that this compound modulates. This could involve investigating its potential interactions with other receptor systems, ion channels, or enzymes that are not typically associated with xanthines. Uncovering these unexplored pathways is critical for a comprehensive understanding of its pharmacological profile and for identifying new therapeutic applications beyond its established or hypothesized effects.

Integration with Systems Biology and Omics Approaches

The complexity of biological systems necessitates a holistic approach to understanding drug action. Integrating this compound research with systems biology and various omics technologies—including genomics, transcriptomics, proteomics, and metabolomics—offers a powerful avenue for future discovery nih.govfrontiersin.orgnih.govnih.govfrontiersin.org. Such integrated approaches can provide a comprehensive overview of how this compound affects cellular networks, metabolic pathways, and gene expression profiles. This can lead to the identification of previously unrecognized mechanisms of action, potential biomarkers for efficacy or toxicity, and a deeper understanding of its role within broader biological contexts nih.govfrontiersin.orgresearchgate.net.

Development of this compound as a Chemical Probe for Novel Targets

Chemical probes are invaluable tools for validating biological targets and dissecting complex cellular processes in drug discovery rjeid.comnih.govnih.govchemicalprobes.orgrsc.org. Future research could focus on developing this compound into a well-characterized chemical probe. This would involve modifying the molecule to enhance its selectivity, potency, and suitability for use in various biochemical and cellular assays. Such probes, perhaps incorporating fluorescent tags or affinity labels, could be instrumental in identifying novel protein targets that this compound interacts with, thereby accelerating the discovery of new therapeutic applications or providing critical insights into its precise mechanism of action in specific disease states rjeid.comnih.gov.

Advanced Preclinical Models for Mechanistic Translation

Translating findings from in vitro studies to clinical relevance requires the use of sophisticated preclinical models. Future research should prioritize the application of advanced preclinical models, such as organoid cultures, 3D cell-based assays, and more physiologically relevant animal models, to study this compound t2evolve.comnih.govanavex.comnih.govimu.nl. These models can offer a more accurate representation of human physiology and disease pathology, providing crucial data on pharmacokinetics, pharmacodynamics, target engagement, and potential efficacy. Utilizing such advanced models will be key to robustly translating mechanistic insights into potential therapeutic strategies and overcoming challenges associated with predicting in vivo behavior from in vitro data t2evolve.comnih.govanavex.com.

Overcoming Methodological Challenges in Research on Xanthine Derivatives

Research into xanthine derivatives, including this compound, often encounters significant methodological challenges, particularly concerning bioanalysis and quantification in biological samples tandfonline.comresearchgate.netnih.gov. Future research efforts should focus on addressing these limitations by developing and validating highly sensitive and specific analytical techniques, such as advanced liquid chromatography-mass spectrometry (LC-MS) methods tandfonline.comresearchgate.netnih.govresearchgate.netumich.edugtfch.org. Furthermore, research should aim to improve methods for assessing compound stability, solubility, and biological activity, ensuring reproducibility and reliability of experimental data. Standardizing research protocols and addressing potential sources of variability will be crucial for advancing the field and ensuring the quality of future studies on xanthine derivatives innerview.codovetail.comsacredheart.eduusc.eduenago.com.

Q & A

Q. Q1: What are the primary pharmacological mechanisms of 8-Ethyltheophylline, and how do they compare to other methylxanthine derivatives?

Q. Q2: What experimental protocols are recommended for synthesizing this compound with high purity (>98%)?

Answer: Synthesis involves alkylation of theophylline with ethyl bromide under basic conditions (e.g., K2CO3 in DMF). Purity optimization requires HPLC analysis (C18 column, mobile phase: 70% methanol/30% H2O) and spectral characterization (1H/13C NMR, IR). Contaminants like residual solvents or unreacted precursors must be quantified via GC-MS . A stepwise protocol with yield percentages at each stage (alkylation, purification, crystallization) should be tabulated.

Advanced Research Questions

Q. Q3: How can contradictory data on this compound’s hepatotoxicity in preclinical studies be resolved?

Answer: Discrepancies often arise from interspecies metabolic differences (e.g., CYP1A2 activity in rats vs. humans). A systematic review (PRISMA guidelines) should collate existing toxicity data, followed by in vitro hepatocyte assays with human and rodent cell lines under standardized conditions (e.g., ATP depletion, ROS production). Meta-analyses must account for variables like dosing regimens and solvent carriers . A comparative table of LD50 values across species, with confidence intervals, is critical.

Q. Q4: What methodologies are optimal for assessing this compound’s pharmacokinetic-pharmacodynamic (PK-PD) relationships in neurodegenerative models?

Answer: Use microdialysis in rodent brains to measure free drug concentrations in cerebrospinal fluid (CSF) alongside behavioral outcomes (e.g., Morris water maze for cognitive effects). PK-PD modeling (e.g., non-linear mixed-effects with Monolix) should correlate plasma/CSF levels with PDE4 inhibition. Include tables for AUC, Cmax, and half-life across doses, stratified by age or disease state (e.g., Alzheimer’s transgenic mice) .

Q. Q5: How can computational chemistry improve the design of this compound analogs with enhanced selectivity?

Answer: Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) can predict binding poses to adenosine receptors and PDE isoforms. QSAR models should prioritize analogs with lower logP (to reduce hepatotoxicity) and higher polar surface area (for CNS penetration). Validate predictions with in vitro selectivity assays, reporting ΔΔG values and RMSD metrics .

Methodological and Reproducibility Challenges

Q. Q6: What statistical approaches are recommended for analyzing dose-response data in this compound studies?

Answer: Four-parameter logistic regression (Hill equation) is standard for sigmoidal dose-response curves. For non-linear kinetics, use Bayesian hierarchical models to account for inter-experiment variability. Report 95% credible intervals and Bayes factors for hypothesis testing. Raw data should be archived in repositories like Zenodo with DOI links .

Q. Q7: How should researchers address batch-to-batch variability in this compound’s biological activity?

Answer: Implement quality control protocols:

- Chemical characterization: Batch-specific NMR/HRMS data.

- Biological standardization: Reference standards in each assay (e.g., % inhibition of PDE4B at 10 μM).

- Blinded replicates: Randomize batches across experimental runs to minimize bias.

Publish variability metrics (e.g., CV% for IC50) in supplementary materials .

Q. Q8: What ethical considerations apply to in vivo studies of this compound’s cardiovascular effects?

Answer: Follow ARRIVE 2.0 guidelines for animal studies. Justify sample sizes via power analysis, and minimize distress using telemetry for continuous hemodynamic monitoring. Include a harm-benefit assessment table, detailing endpoints (e.g., arrhythmia incidence) and mitigation strategies (e.g., early euthanasia criteria) .

Data Interpretation and Reporting

Q. Q9: How can researchers distinguish between artifact and genuine biological effects in this compound’s off-target assays?

Answer: Use orthogonal validation:

Q. Q10: What are the best practices for reconciling conflicting results between academic and industry studies on this compound?

Answer: Conduct a scoping review (PRISMA-ScR) to map methodological differences, such as assay endpoints (e.g., clinical vs. surrogate markers) or dosing protocols. Use sensitivity analysis to identify variables with the highest impact on outcomes. Publish a consensus table highlighting harmonization opportunities (e.g., standardized PDE activity assays) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.